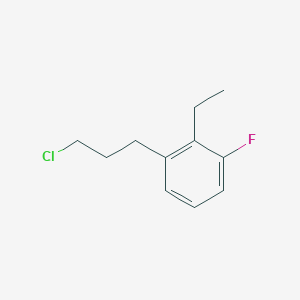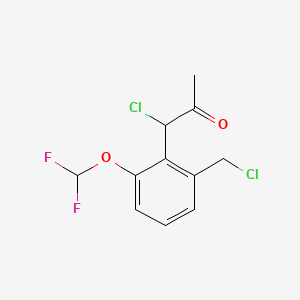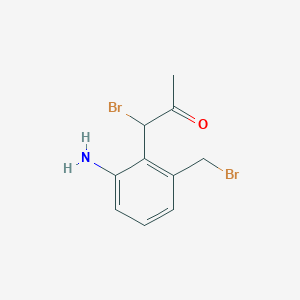
1-(2-Amino-6-(bromomethyl)phenyl)-1-bromopropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Amino-6-(bromomethyl)phenyl)-1-bromopropan-2-one is an organic compound characterized by the presence of both amino and bromomethyl functional groups attached to a phenyl ring, along with a bromopropanone moiety
Synthetic Routes and Reaction Conditions:
Bromination of 2-Aminophenylmethanol: The synthesis begins with the bromination of 2-aminophenylmethanol to introduce the bromomethyl group. This can be achieved using bromine in the presence of a suitable solvent like dichloromethane.
Formation of 1-Bromopropan-2-one: The next step involves the formation of 1-bromopropan-2-one, which can be synthesized by the bromination of propan-2-one using bromine and a catalyst such as phosphorus tribromide.
Coupling Reaction: Finally, the two intermediates are coupled together under basic conditions to form the target compound. This can be done using a base like sodium hydroxide in an appropriate solvent.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The amino group can undergo oxidation to form nitro or nitroso derivatives.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium hydroxide or potassium cyanide in aqueous or alcoholic solutions.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Methyl derivatives.
Substitution: Hydroxy, cyano, or amino derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Amino-6-(bromomethyl)phenyl)-1-bromopropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The compound exerts its effects primarily through interactions with biological macromolecules. The bromomethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and DNA. This can lead to the inhibition of enzyme activity or the disruption of DNA replication and transcription.
Molecular Targets and Pathways:
Proteins: Alkylation of cysteine residues in enzymes, leading to inhibition.
DNA: Formation of DNA adducts, resulting in mutagenesis or apoptosis.
Vergleich Mit ähnlichen Verbindungen
- 1-(2-Amino-6-chloromethyl)phenyl)-1-chloropropan-2-one
- 1-(2-Amino-6-(methyl)phenyl)-1-bromopropan-2-one
- 1-(2-Amino-6-(bromomethyl)phenyl)-1-chloropropan-2-one
Uniqueness: 1-(2-Amino-6-(bromomethyl)phenyl)-1-bromopropan-2-one is unique due to the presence of both bromomethyl and bromopropanone groups, which confer distinct reactivity and potential for diverse chemical transformations. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry research.
Eigenschaften
Molekularformel |
C10H11Br2NO |
|---|---|
Molekulargewicht |
321.01 g/mol |
IUPAC-Name |
1-[2-amino-6-(bromomethyl)phenyl]-1-bromopropan-2-one |
InChI |
InChI=1S/C10H11Br2NO/c1-6(14)10(12)9-7(5-11)3-2-4-8(9)13/h2-4,10H,5,13H2,1H3 |
InChI-Schlüssel |
YXTWXEZFDYKRGR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=C(C=CC=C1N)CBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


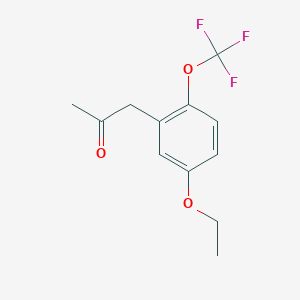
![1H-Pyrrolo[2,3-b]pyridine-2-methanol, 4-bromo-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14047360.png)
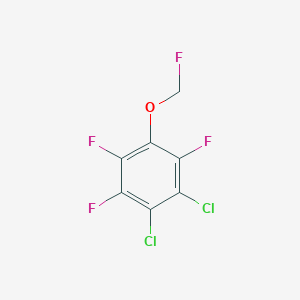
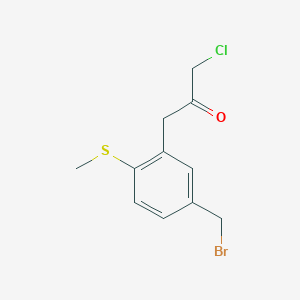
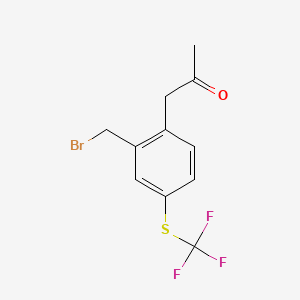
![3-Ethoxycarbonylmethylsulfanyl-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid ethyl ester](/img/structure/B14047384.png)
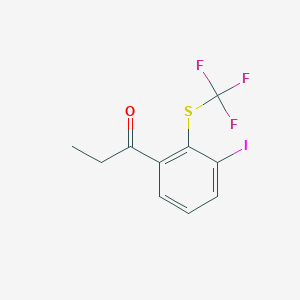
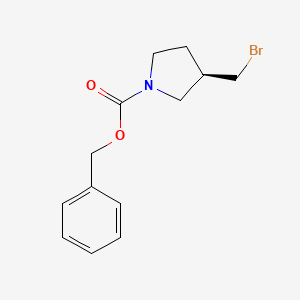
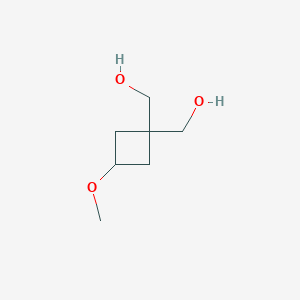
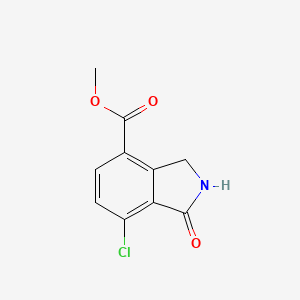
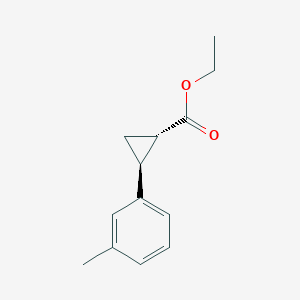
![5-Bromo-6-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B14047415.png)
